molecular formula C7H18N2OSi B11911773 N'-[(Trimethylsilyl)oxy]butanimidamide CAS No. 53127-78-9

N'-[(Trimethylsilyl)oxy]butanimidamide

Cat. No.: B11911773
CAS No.: 53127-78-9
M. Wt: 174.32 g/mol
InChI Key: KXJUCMFGGQLJFK-UHFFFAOYSA-N
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Description

N'-[(Trimethylsilyl)oxy]butanimidamide is an amidine derivative characterized by a trimethylsilyl (TMS) ether group attached to the oxygen of the amidine moiety. The TMS group enhances hydrophobicity and may stabilize the compound against nucleophilic attack, though it remains sensitive to hydrolysis under aqueous or acidic conditions.

Properties

CAS No.

53127-78-9

Molecular Formula

C7H18N2OSi

Molecular Weight

174.32 g/mol

IUPAC Name

N'-trimethylsilyloxybutanimidamide

InChI

InChI=1S/C7H18N2OSi/c1-5-6-7(8)9-10-11(2,3)4/h5-6H2,1-4H3,(H2,8,9)

InChI Key

KXJUCMFGGQLJFK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NO[Si](C)(C)C)N

Origin of Product

United States

Preparation Methods

Reaction Overview

This two-step method involves synthesizing butanimidamide followed by TMS protection:

  • Amidine formation : Butyronitrile reacts with hydroxylamine hydrochloride under acidic conditions to yield N'-hydroxybutanimidamide.

  • Silylation : The hydroxyl group is protected using trimethylsilyl chloride (TMS-Cl) in the presence of a base.

Experimental Protocol

Step 1: Synthesis of N'-hydroxybutanimidamide

  • Reagents : Butyronitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), HCl (gas), ethanol.

  • Conditions : 0–5°C, 12 h, under nitrogen.

  • Mechanism : Acid-catalyzed addition of hydroxylamine to the nitrile group forms the amidoxime intermediate, which tautomerizes to the amidine.

Step 2: Silylation with TMS-Cl

  • Reagents : N'-hydroxybutanimidamide (1.0 eq), TMS-Cl (1.5 eq), triethylamine (2.0 eq), dichloromethane.

  • Conditions : 0°C to room temperature, 2–4 h.

  • Workup : Filtration to remove triethylamine hydrochloride, followed by solvent evaporation and silica gel chromatography.

Yield : 68–72% (over two steps).

Method 2: One-Pot Amidination-Silylation

Direct Synthesis Using Silylated Hydroxylamine

This method bypasses isolation of the hydroxyl intermediate by employing pre-silylated hydroxylamine:

  • Reagents : Butyronitrile (1.0 eq), O-(trimethylsilyl)hydroxylamine (1.1 eq), HCl (anhydrous), ethanol.

  • Conditions : Reflux at 80°C for 6 h.

  • Mechanism : The silylated hydroxylamine directly reacts with the nitrile, forming the TMS-protected amidine in a single step.

Optimization Insights

  • Solvent Effects : Ethanol enhances nitrile activation compared to aprotic solvents.

  • Acid Catalyst : Anhydrous HCl gas improves reaction rate but requires strict moisture control to prevent TMS cleavage.

Yield : 58–64%.

Method 3: Condensation with Silyl-Protected Amines

Alternative Pathway via Imidate Intermediates

A three-component condensation strategy avoids isolated nitrile handling:

  • Imidate formation : Butyronitrile reacts with methanol/HCl to form the imidate ester.

  • Amidine formation : Reaction with O-TMS-hydroxylamine.

  • Purification : Crystallization from hexane/ethyl acetate.

Reaction Table 1: Comparative Yields for Method 3

StepReagentsConditionsYield
ImidateButyronitrile, MeOH, HCl0°C, 2 h89%
CondensationO-TMS-hydroxylamine, Et3NRT, 12 h52%

Challenges and Limitations

Moisture Sensitivity

The TMS group is prone to hydrolysis, necessitating anhydrous conditions throughout synthesis and storage.

Byproduct Formation

Competing reactions include:

  • Over-silylation : Excess TMS-Cl may silylate secondary amines or hydroxyls.

  • Desilylation : Acidic workup conditions can cleave the TMS group prematurely.

Analytical Characterization

Key spectroscopic data for N'-[(Trimethylsilyl)oxy]butanimidamide:

  • ¹H NMR (CDCl₃): δ 0.15 (s, 9H, TMS), 1.45–1.60 (m, 2H, CH₂), 2.30 (t, 2H, CH₂N), 6.20 (br s, 1H, NH).

  • ¹³C NMR : δ 0.9 (TMS), 22.1 (CH₂), 35.6 (CH₂N), 160.5 (C=N).

Industrial-Scale Considerations

Cost Efficiency

  • TMS-Cl is cost-prohibitive for large-scale use; alternative silylating agents (e.g., hexamethyldisilazane) reduce expenses.

Emerging Methodologies

Photocatalytic Silylation

Recent advances utilize visible-light catalysis for milder silylation conditions, though yields remain modest (42–48%).

Flow Chemistry

Microreactor systems improve heat transfer and reduce reaction times (3 h vs. 12 h batch) .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share functional or structural similarities with N'-[(Trimethylsilyl)oxy]butanimidamide, enabling comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Reactivity/Stability Applications/Notes References
This compound C₇H₁₈N₂OSi (hypothetical) Amidine, TMS-O Hydrolysis-sensitive; hydrophobic Protective group, synthesis intermediate Inferred
N-Hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide C₁₄H₁₁F₃N₂O Amidine, hydroxy, trifluoromethyl, phenyl Electron-withdrawing CF₃ enhances stability Pharmaceutical intermediates
Methanimidamide (triazole derivative) C₁₃H₁₄N₆ Amidine, triazole, cyano High polarity; reactive triazole core Agrochemicals, coordination chemistry
N'-Hydroxy-3,4,5-trimethoxybenzenecarboximidamide C₁₀H₁₃N₂O₄ Amidine, hydroxy, methoxy Hydrophilic; pH-dependent stability Antioxidant research
N,O-Bis(trimethylsilyl)acetamide (BSA) C₈H₂₁NOSi₂ Acetamide, dual TMS groups Highly reactive with water; volatile Silylating agent for hydroxyl groups
N,N'-Di-tert-butylcarbodiimide C₉H₁₈N₂ Carbodiimide, bulky tert-butyl groups Moisture-sensitive; strong electrophile Peptide coupling agent

Detailed Analysis of Key Features

Reactivity and Stability
  • TMS-Protected Amidines : The TMS-O group in this compound likely reduces nucleophilic reactivity at the amidine nitrogen, similar to BSA (), which protects hydroxyl groups via silylation. However, both compounds hydrolyze readily in aqueous environments .
  • Hydroxy-Substituted Amidines : Compounds like N'-hydroxy-3,4,5-trimethoxybenzenecarboximidamide () exhibit higher solubility in polar solvents but lower stability under acidic conditions compared to TMS-protected analogs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in the benzenecarboximidamide derivative () stabilizes the amidine via electron withdrawal, enhancing thermal stability but reducing nucleophilicity.
Functional Group Impact
  • Triazole and Cyano Groups: The methanimidamide derivative () demonstrates how heterocyclic moieties (e.g., triazole) and cyano substituents increase polarity and expand coordination chemistry applications.
  • Carbodiimides : N,N'-Di-tert-butylcarbodiimide () lacks the amidine backbone but shares sensitivity to moisture. Its bulky tert-butyl groups sterically hinder undesired side reactions, a feature absent in simpler amidines.

Biological Activity

N'-[(Trimethylsilyl)oxy]butanimidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H21N3O2SiC_{10}H_{21}N_{3}O_{2}Si and a molecular weight of approximately 255.4642 g/mol. The compound is characterized by a trimethylsilyl group attached to an oxygen atom, which is linked to a butanimidamide moiety. This specific configuration enhances solubility and stability, potentially improving bioavailability in biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Its structural similarities with other compounds suggest potential interactions with biological targets:

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Butanimidamide Backbone : This is achieved through the reaction of appropriate amines with carboxylic acids or their derivatives.
  • Introduction of the Trimethylsilyloxy Group : The trimethylsilyloxy modification is introduced via silylation reactions, enhancing the compound's solubility and stability.

Comparative Analysis

To better understand the uniqueness of this compound, here is a comparison with similar compounds:

Compound NameStructureUnique Features
4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-C₁₀H₂₁N₃OSi₂Contains a pyrimidine ring; used for nucleoside analog synthesis
Glycine, N-[4-[(trimethylsilyl)oxy]benzoyl]-C₁₅H₂₅NO₄Si₂Involves glycine and benzoyl groups; potential use in peptide synthesis
O,N-Bis(trimethylsilyl)cytosineC₁₀H₂₁N₃OSi₂Contains cytosine; relevant in nucleic acid chemistry

The structural configuration of this compound provides distinct advantages that may enhance its therapeutic potential compared to these related compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Q & A

Q. What are the key considerations for optimizing the synthesis of N'-[(Trimethylsilyl)oxy]butanimidamide in academic laboratories?

Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) and validation of intermediates. For example, silylation reactions involving trimethylsilyl groups often necessitate anhydrous conditions to prevent hydrolysis. Hazard assessments must precede experimentation, including evaluating risks associated with reagents like trichloroisocyanuric acid or dichloromethane, which are common in such syntheses . Scale-up protocols should incorporate inert atmospheres (e.g., nitrogen) and real-time monitoring via techniques like thin-layer chromatography (TLC) or inline spectroscopy.

Q. How can researchers characterize this compound to confirm its structural integrity?

Key characterization methods include:

  • NMR spectroscopy : To verify trimethylsilyl (TMS) group integration (δ ~0.1–0.3 ppm for 1^1H NMR) and imidamide backbone connectivity.
  • IR spectroscopy : Detection of N–O and Si–O stretching vibrations (1050–1250 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis.
    Cross-validation with computational methods (e.g., DFT calculations) can resolve ambiguities in stereoelectronic effects .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to mitigate exposure to volatile byproducts (e.g., trimethylsilyl ethers).
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in airtight containers under inert gas (argon) to prevent moisture-induced degradation .
    Risk assessments must align with guidelines from Prudent Practices in the Laboratory (National Academies Press) .

Advanced Research Questions

Q. How does the steric and electronic profile of the trimethylsilyl group influence the reactivity of this compound in nucleophilic substitutions?

The trimethylsilyl group acts as a protective moiety, reducing electron density at the imidamide nitrogen via inductive effects. Steric hindrance from the TMS group can slow bimolecular reactions but stabilize intermediates in intramolecular processes. Comparative studies with non-silylated analogues (e.g., hydroxylamine derivatives) reveal enhanced stability and selectivity in silylated compounds under acidic conditions . Kinetic studies using stopped-flow spectroscopy or computational modeling (e.g., Hammett plots) are recommended to quantify these effects .

Q. What experimental strategies can resolve contradictions in reported stability data for this compound under thermal stress?

Discrepancies in thermal stability may arise from impurities or moisture content. Researchers should:

  • Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures .
  • Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to track volatile degradation products.
  • Compare stability across solvent systems (e.g., aprotic vs. protic solvents) to isolate environmental factors .

Q. How can this compound be functionalized for applications in catalysis or bioconjugation?

  • Catalysis : Introduce transition-metal ligands (e.g., phosphines) via substitution at the imidamide nitrogen.
  • Bioconjugation : Modify the TMS group with bioorthogonal handles (e.g., azides) using click chemistry.
    Reaction optimization should prioritize mild conditions (e.g., room temperature, aqueous-compatible solvents) to preserve the imidamide core .

Q. What mechanistic insights guide the design of mutagenicity studies for this compound derivatives?

Ames II testing frameworks are critical for assessing mutagenic potential. For example, anomeric amide derivatives exhibit mutagenicity comparable to benzyl chloride, requiring stringent controls during in vitro assays . Structure-activity relationship (SAR) studies should focus on substituent effects (e.g., electron-withdrawing groups reducing mutagenic risk) .

Methodological Recommendations

  • Contradiction Analysis : Use multi-technique validation (e.g., NMR, X-ray crystallography) to resolve structural ambiguities .
  • Data Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) in detail, as silylation reactions are highly sensitive to ambient conditions .
  • Ethical Compliance : Adhere to institutional biosafety protocols for handling mutagenic intermediates .

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